molecular formula C24H19Cl3N2O B2933883 6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydropyridazin-3-one CAS No. 344282-77-5

6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2933883
CAS No.: 344282-77-5
M. Wt: 457.78
InChI Key: ZBBCUGITODOFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydropyridazin-3-one is a synthetic small molecule belonging to the tetrahydropyridazinone class. This high-purity compound is designed for research and development purposes, particularly in the fields of medicinal chemistry and agrochemical science. Its molecular structure, featuring multiple aromatic systems including chlorophenyl and dichlorophenyl rings, suggests potential for interaction with various biological targets. Researchers may investigate this compound as a key intermediate or a novel chemical entity for probing biological pathways or as a lead structure for the development of new therapeutic or agrochemical agents. The specific mechanism of action and full research value are compound-dependent and must be empirically determined by the researcher. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough safety assessments before use.

Properties

IUPAC Name

6-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2O/c1-15-5-7-16(8-6-15)14-29-24(30)20(19-3-2-4-21(26)23(19)27)13-22(28-29)17-9-11-18(25)12-10-17/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBCUGITODOFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Tetrahydropyridazin Compounds

Tetrahydropyridazines are a class of compounds that have garnered interest due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound , characterized by multiple chlorinated phenyl groups and a tetrahydropyridazin core, is likely to exhibit similar pharmacological profiles.

1. Anticancer Activity

Research has indicated that tetrahydropyridazine derivatives can inhibit various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

2. Antimicrobial Properties

Tetrahydropyridazines have been evaluated for their antimicrobial potential against various pathogens. The presence of halogen substituents (like chlorine) often enhances the lipophilicity of these compounds, improving their ability to penetrate microbial membranes.

3. Anti-inflammatory Effects

Compounds within this class have demonstrated anti-inflammatory effects in laboratory settings. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.

4. Neuroprotective Effects

Some studies suggest that tetrahydropyridazine derivatives exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. They may act by reducing oxidative stress and modulating neurotransmitter levels.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of tetrahydropyridazine derivatives and their cytotoxic effects on human breast cancer cells (MCF-7). The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study published in Pharmaceutical Biology, a tetrahydropyridazine derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting promising antimicrobial activity.

Data Tables

Biological ActivityCompound TypeObserved EffectReference
AnticancerTetrahydropyridazine DerivativeInduced apoptosis in MCF-7 cellsJournal of Medicinal Chemistry
AntimicrobialTetrahydropyridazine DerivativeMIC = 32 µg/mL against E. coliPharmaceutical Biology
Anti-inflammatoryTetrahydropyridazine DerivativeInhibition of COX enzymesVarious Studies
NeuroprotectiveTetrahydropyridazine DerivativeReduced oxidative stressNeuropharmacology Journal

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazinone Derivatives

Compound Name/ID Core Structure Substituents Key Properties/Activities Reference
Target Compound Tetrahydropyridazinone 6-(4-Chlorophenyl), 4-(2,3-dichlorophenyl), 2-(4-methylbenzyl) High lipophilicity (predicted logP > 4) -
4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one (3a) Dihydropyridazinone 6-(4-Chlorophenyl), 4-Benzylidene Planar benzylidene group; potential π-π interactions in binding [2]
6-(4-Chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one Dihydropyridazinone 6-(4-Chloro-3-nitrophenyl), 5-Methyl Electron-withdrawing nitro group enhances reactivity; methyl improves metabolic stability [6]
4-Chloro-2-[(2Z)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(pyrrolidin-1-yl)-2,3-dihydropyridazin-3-one Dihydropyridazinone 4-Chloro, 2-(methoxyimino ethyl), 5-Pyrrolidinyl Methoxyimino acts as H-bond acceptor; pyrrolidinyl enhances solubility [7]
6-(4-Chlorophenyl)-2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one Pyridazinone 6-(4-Chlorophenyl), 2-Indolyl-2-oxoethyl Bulky indole substituent; higher molecular weight (391.85 g/mol) [10]
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one Dihydropyridazinone 6-(4-Fluorophenyl), 2-Oxadiazole ethyl Oxadiazole improves metabolic stability; fluorophenyl enhances electronegativity [12]

Key Observations

Substituent Diversity at Position 4: The target compound’s 2,3-dichlorophenyl group at position 4 provides greater steric hindrance and lipophilicity compared to the benzylidene group in compound 3a . This may enhance binding to deeply buried enzymatic pockets.

Position 2 Modifications: The 4-methylbenzyl group in the target compound balances hydrophobicity and moderate steric demand, whereas ’s indolyl-2-oxoethyl substituent introduces significant bulk, which could limit membrane permeability . The methoxyimino group in ’s compound offers hydrogen-bonding capability, a feature absent in the target compound .

Biological Implications: The oxadiazole moiety in ’s derivative is a known bioisostere for ester or amide groups, improving metabolic stability compared to the target’s dichlorophenyl group .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target’s logP is predicted to exceed 4 due to three aromatic chloro groups, surpassing analogues like ’s fluorophenyl derivative (logP ~3.18 in ) .

Q & A

Basic: What are the common synthetic routes for this compound, and what catalysts are typically employed?

The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes with aminopyridazines, followed by cyclization and functional group modifications. Key catalysts include palladium (e.g., Pd(PPh₃)₄) or copper-based systems (e.g., CuI) for cross-coupling reactions, particularly when introducing aryl groups. Solvents like dimethylformamide (DMF) or toluene are often used under inert atmospheres. For example, highlights similar heterocyclic syntheses using Pd/Cu catalysts for chlorophenyl group incorporation . details step-wise purification via column chromatography and recrystallization to achieve >95% purity .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Optimization strategies include:

  • Catalyst screening : Testing Pd/Cu ratios (e.g., 1-5 mol%) to balance reactivity and cost ( ) .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while toluene minimizes side reactions ( ) .
  • Temperature control : Gradual heating (60-100°C) prevents decomposition during cyclization ( ) .
  • Step-wise monitoring : Using TLC or HPLC to isolate intermediates and reduce byproducts ( ) .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

  • X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyridazinone core (e.g., R-factor <0.06; ) .
  • NMR spectroscopy : Key signals include δ 7.2-7.8 ppm (aromatic protons) and δ 3.5-4.5 ppm (methylene/methine protons) () .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (e.g., m/z 489.03 for C₂₄H₁₇Cl₃N₂O) () .

Advanced: How to resolve crystallographic data conflicts with computational models?

  • Reproduce diffraction : Ensure single-crystal quality and exclude twinning () .
  • Computational adjustments : Re-optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to account for solvent effects or van der Waals interactions () .
  • Validate via spectroscopy : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes () .

Basic: What safety precautions are critical during synthesis?

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods for reactions releasing HCl gas (common in chlorophenyl group reactions; ) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal ( ) .

Advanced: How do substituents influence reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (Cl) : Enhance electrophilicity at the pyridazinone ring, facilitating nucleophilic attacks ( ) .
  • Steric effects : Bulky 2,3-dichlorophenyl groups may hinder regioselectivity; use directing groups (e.g., -OMe) to control functionalization () .

Basic: What challenges arise in pyridazinone ring functionalization?

  • Regioselectivity : Competing reaction sites at N-2 and C-5 require protecting groups (e.g., Boc) or Lewis acid catalysts (e.g., ZnCl₂) () .
  • Side reactions : Over-oxidation during cyclization can form pyridazine byproducts; monitor with in-situ IR ( ) .

Advanced: How to apply isotopic labeling for metabolic studies?

  • Synthetic incorporation : Introduce ¹³C or ²H labels at the methylbenzyl group via deuterated reagents (e.g., CD₃I) during alkylation () .
  • Metabolic tracking : Use LC-MS/MS to trace labeled metabolites in vitro (e.g., hepatic microsomes) and quantify stability () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.